Antazoline Phosphate: A Technical Guide to its Mechanism of Action on H1 Receptors
Antazoline Phosphate: A Technical Guide to its Mechanism of Action on H1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of antazoline (B1665563) phosphate (B84403) on histamine (B1213489) H1 receptors. The content herein is curated for professionals in research and drug development, offering detailed insights into its pharmacological effects, the underlying signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inverse Agonism at the H1 Receptor
Antazoline is a first-generation ethylenediamine (B42938) H1-antihistamine.[1] Its primary mechanism of action is to act as an antagonist at the histamine H1 receptor.[2][3] By binding to the H1 receptor, antazoline blocks the effects of endogenous histamine, providing relief from allergic symptoms.[2][3]
Modern pharmacological understanding classifies most H1-antihistamines, including first-generation agents like antazoline, not as neutral antagonists but as inverse agonists . Histamine H1 receptors are G-protein coupled receptors (GPCRs) that can exist in an equilibrium between an inactive and an active conformation. Even in the absence of an agonist like histamine, a portion of H1 receptors can spontaneously adopt the active conformation, leading to a basal level of signaling activity.
While a neutral antagonist would block the binding of an agonist without affecting this basal activity, an inverse agonist, such as antazoline, preferentially binds to and stabilizes the inactive conformation of the H1 receptor. This action shifts the conformational equilibrium towards the inactive state, thereby reducing the constitutive activity of the receptor. This inverse agonism is a key aspect of the therapeutic efficacy of H1-antihistamines, as it not only prevents histamine-induced signaling but also suppresses the baseline receptor activity that can contribute to inflammatory conditions.
Downstream Signaling Pathways
The histamine H1 receptor is coupled to the Gq/11 family of G-proteins. Activation of the H1 receptor by histamine initiates a well-defined signaling cascade:
-
Gq/11 Protein Activation: Upon histamine binding, the H1 receptor undergoes a conformational change that activates the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated alpha subunit of the Gq/11 protein stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
This signaling cascade ultimately leads to the various physiological responses associated with histamine release, such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes.
Antazoline phosphate, by acting as an inverse agonist, prevents the initiation of this cascade by stabilizing the H1 receptor in its inactive state. This blockade of the Gq/PLC/IP3 pathway is the fundamental mechanism by which antazoline alleviates allergic symptoms.
Anti-inflammatory Effects via NF-κB Inhibition
Beyond its immediate antihistaminic effects, antazoline exhibits anti-inflammatory properties. This is, in part, due to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. The activation of the H1 receptor can lead to the activation of NF-κB, a key transcription factor that upregulates the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules. By acting as an inverse agonist, antazoline can suppress the basal and histamine-induced activation of the H1 receptor, thereby inhibiting the downstream activation of NF-κB. This reduction in NF-κB activity contributes to the anti-inflammatory effects of antazoline.
Quantitative Data
The following table summarizes the available quantitative data for antazoline's interaction with the H1 receptor. It is important to note that comprehensive and consistent data from multiple peer-reviewed studies for antazoline phosphate are limited. The provided data should be interpreted with this in mind.
| Parameter | Value | Receptor/System | Source |
| Binding Affinity | |||
| Kd | 7.14 nM | Histamine H1 Receptor | ChEMBL (via Drug Central) |
| H2:H1 Affinity Ratio | 1163 | Rodent Brain Homogenates | PubMed |
| H3:H1 Affinity Ratio | 1110 | Rodent Brain Homogenates | PubMed |
| Functional Activity | |||
| EC50 (HBV DNA reduction) | 2.910 µmol/L | HepAD38 cells | MedChemExpress |
| EC50 (HBV DNA reduction) | 2.349 µmol/L | Huh7 cells | MedChemExpress |
Note: The EC50 values for HBV DNA reduction are provided as an example of antazoline's biological activity but are not a direct measure of H1 receptor antagonism.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of H1 receptor antagonists like antazoline phosphate are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the H1 receptor.
Objective: To determine the inhibitory constant (Ki) of antazoline phosphate for the histamine H1 receptor.
Principle: This is a competitive binding assay where the ability of unlabeled antazoline phosphate to displace a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine) from the receptor is measured.
Materials:
-
Cell Membranes: Membranes prepared from cells stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-mepyramine (a high-affinity H1 receptor antagonist).
-
Test Compound: Antazoline phosphate.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., mianserin (B1677119) or unlabeled mepyramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of cell membranes with a fixed concentration of [3H]-mepyramine and varying concentrations of antazoline phosphate.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-mepyramine against the concentration of antazoline phosphate. The IC50 value (the concentration of antazoline phosphate that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
Objective: To determine the potency (IC50) of antazoline phosphate in inhibiting histamine-induced calcium mobilization.
Principle: Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with histamine, the intracellular calcium concentration increases, leading to an increase in fluorescence. Antazoline phosphate's ability to block this response is quantified.
Materials:
-
Cells: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Cell Culture Medium: Appropriate medium for the cell line.
-
Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Agonist: Histamine.
-
Test Compound: Antazoline phosphate.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: With the capability for kinetic reading and automated injection.
Procedure:
-
Cell Plating: Seed the H1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (e.g., 1-hour incubation at 37°C).
-
Compound Incubation: Wash the cells and then incubate them with varying concentrations of antazoline phosphate for a defined period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader.
-
Agonist Stimulation: Record a baseline fluorescence reading, and then inject a fixed concentration of histamine into each well.
-
Kinetic Reading: Immediately after histamine injection, measure the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: Determine the peak fluorescence response for each concentration of antazoline phosphate. Plot the percentage of inhibition of the histamine response against the concentration of antazoline phosphate to determine the IC50 value.
Visualizations
H1 Receptor Signaling Pathway
Caption: H1 Receptor Signaling and Antazoline's Point of Intervention.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a Radioligand Binding Assay.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a Calcium Mobilization Assay.
